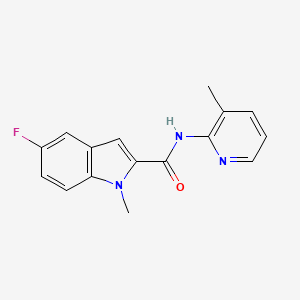![molecular formula C19H20N4O B12168474 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B12168474.png)
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound that features a pyrimidinylpiperazine moiety linked to a naphthalenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinylpiperazine intermediate, which can be synthesized by reacting pyrimidine with piperazine under controlled conditions . This intermediate is then coupled with a naphthalenol derivative through a nucleophilic substitution reaction to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives[][4].
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist of the α2-adrenergic receptor or as a partial agonist of the 5-HT1A receptor. These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Buspirone: An anxiolytic drug that also contains a pyrimidinylpiperazine moiety.
Dasatinib: An anticancer agent with a similar structural framework.
Gepirone: Another anxiolytic with a related chemical structure.
Uniqueness: 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol is unique due to its specific combination of a pyrimidinylpiperazine moiety with a naphthalenol structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H20N4O |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H20N4O/c24-18-7-6-15-4-1-2-5-16(15)17(18)14-22-10-12-23(13-11-22)19-20-8-3-9-21-19/h1-9,24H,10-14H2 |
InChI-Schlüssel |
PCBQNKXXRDXNPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=NC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12168410.png)

![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide](/img/structure/B12168421.png)


![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12168444.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12168453.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide](/img/structure/B12168457.png)
![4-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12168459.png)
![2-{[3-ethyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12168466.png)
![3-Cyclopentyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12168484.png)


